molecular formula C13H18N2O B7846542 2-Amino-N-cyclopropyl-N-(4-methyl-benzyl)-acetamide

2-Amino-N-cyclopropyl-N-(4-methyl-benzyl)-acetamide

Cat. No.: B7846542
M. Wt: 218.29 g/mol
InChI Key: WFTLKLIPSFPXEP-UHFFFAOYSA-N
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Description

2-Amino-N-cyclopropyl-N-(4-methyl-benzyl)-acetamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features an amino group, a cyclopropyl group, and a 4-methyl-benzyl group attached to an acetamide backbone, making it a unique molecule with interesting properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-N-cyclopropyl-N-(4-methyl-benzyl)-acetamide typically involves multiple steps, starting with the preparation of the cyclopropylamine and 4-methyl-benzyl chloride. These intermediates are then reacted under controlled conditions to form the final product. Common reaction conditions include the use of a strong base, such as sodium hydride, and a suitable solvent, like dimethylformamide (DMF).

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors or batch processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-N-cyclopropyl-N-(4-methyl-benzyl)-acetamide can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The nitro group can be reduced to an amine.

  • Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Typical reducing agents are tin (Sn) and hydrogen (H2).

  • Substitution: Nucleophiles such as hydroxide (OH-) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Nitro derivatives

  • Reduction: Amine derivatives

  • Substitution: Substituted benzyl compounds

Scientific Research Applications

2-Amino-N-cyclopropyl-N-(4-methyl-benzyl)-acetamide has several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: The compound may have biological activity, potentially serving as a lead compound for drug development.

  • Medicine: It could be explored for its therapeutic properties, such as anti-inflammatory or antimicrobial effects.

  • Industry: The compound may find use in the production of specialty chemicals or as an intermediate in organic synthesis.

Mechanism of Action

The mechanism by which 2-Amino-N-cyclopropyl-N-(4-methyl-benzyl)-acetamide exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may interact with specific enzymes or receptors in the body, leading to a biological response. The exact mechanism would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

  • 2-Amino-N-ethyl-N-(4-methyl-benzyl)-acetamide

  • 2-Amino-N-propyl-N-(4-methyl-benzyl)-acetamide

  • 2-Amino-N-butyl-N-(4-methyl-benzyl)-acetamide

Uniqueness: 2-Amino-N-cyclopropyl-N-(4-methyl-benzyl)-acetamide is unique due to the presence of the cyclopropyl group, which can impart different chemical and biological properties compared to its ethyl, propyl, or butyl analogs.

This compound's versatility and potential applications make it a valuable subject for further research and development. Its unique structure and reactivity profile offer opportunities for innovation in various scientific and industrial fields.

Properties

IUPAC Name

2-amino-N-cyclopropyl-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-10-2-4-11(5-3-10)9-15(12-6-7-12)13(16)8-14/h2-5,12H,6-9,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFTLKLIPSFPXEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN(C2CC2)C(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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